molecular formula C24H19N5O3 B2418512 N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031591-47-5

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2418512
CAS RN: 1031591-47-5
M. Wt: 425.448
InChI Key:
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Description

“N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of triazoloquinazoline . Triazoloquinazoline is a fused heterocyclic compound, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazoloquinazoline is a fundamental fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms such as, 1,2,4-triazolo [1,5- c ]quinazoline, 1,2,4-triazolo [1,5- a ]quinazoline, 1,2,4-triazolo [4,3- c ]quinazoline, 1,2,4-triazolo [4,3- a ]quinazoline, etc .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

1,2,4-triazolo [1,5-a]pyridine, with its bridge-headed nitrogen atom, has attracted attention in medicinal chemistry due to its biological activities. Some notable applications include:

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridines find utility in material sciences:

Fluorescent Imaging and Materials Science

Researchers have explored their use in fluorescent imaging and materials science, capitalizing on their properties for labeling and tracking biological processes.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGDZTRAJJIZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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